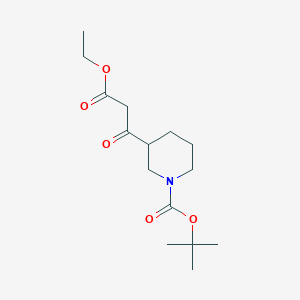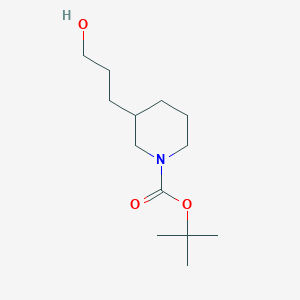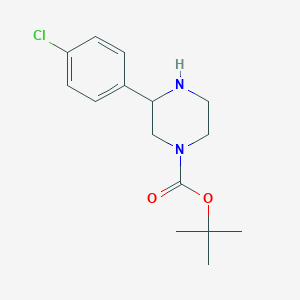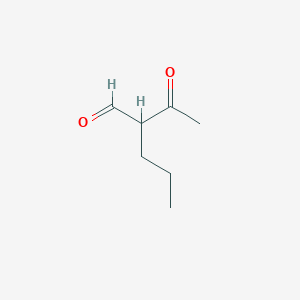
2-Acetylpentanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Acetylpentanal, also known as 2-AP, is a chemical compound that belongs to the family of aldehydes. It is an organic molecule with a molecular formula of C7H12O2 and a molecular weight of 128.17 g/mol. 2-AP is a colorless liquid with a sweet, fruity odor and is used in the food and fragrance industries. It is also used in scientific research for its biochemical and physiological effects.
Mechanism Of Action
The exact mechanism of action of 2-Acetylpentanal is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of enzymes involved in the production of inflammatory cytokines, scavenge free radicals, and disrupt the cell membrane of microorganisms.
Biochemical And Physiological Effects
2-Acetylpentanal has been shown to have a range of biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species, inhibit the activity of pro-inflammatory enzymes, and enhance the activity of antioxidant enzymes. It has also been shown to exhibit antifungal and antibacterial activities.
Advantages And Limitations For Lab Experiments
One advantage of using 2-Acetylpentanal in lab experiments is its low toxicity and high solubility in water and organic solvents. However, one limitation is that it can be difficult to synthesize in large quantities, which can limit its use in certain experiments.
Future Directions
There are several potential future directions for research on 2-Acetylpentanal. One area of interest is its potential as a natural alternative to synthetic antioxidants in the food industry. Another area of interest is its potential as a therapeutic agent for the treatment of inflammatory and oxidative stress-related diseases. Additionally, further studies on its antimicrobial properties could lead to the development of new antibiotics.
Synthesis Methods
The synthesis of 2-Acetylpentanal can be achieved through the oxidation of 2-pentanol using various oxidizing agents such as potassium permanganate, chromium trioxide, and sodium dichromate. The reaction is typically carried out in a solvent such as acetone or dichloromethane under reflux conditions.
Scientific Research Applications
2-Acetylpentanal has been extensively studied for its biological activities, including its anti-inflammatory, antioxidant, and antimicrobial properties. It has been shown to inhibit the production of inflammatory cytokines, reduce oxidative stress, and exhibit antibacterial and antifungal activities.
properties
CAS RN |
139548-85-9 |
|---|---|
Product Name |
2-Acetylpentanal |
Molecular Formula |
C7H12O2 |
Molecular Weight |
128.17 g/mol |
IUPAC Name |
2-acetylpentanal |
InChI |
InChI=1S/C7H12O2/c1-3-4-7(5-8)6(2)9/h5,7H,3-4H2,1-2H3 |
InChI Key |
USCRCEPKFITYDL-UHFFFAOYSA-N |
SMILES |
CCCC(C=O)C(=O)C |
Canonical SMILES |
CCCC(C=O)C(=O)C |
synonyms |
Pentanal, 2-acetyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(2-Chloro-5-(hydroxy(oxido)amino)phenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole](/img/structure/B153160.png)

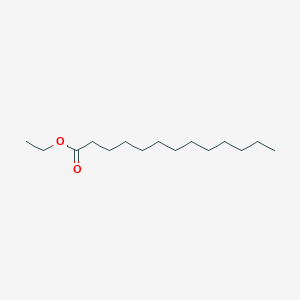
![tert-Butyl 2-formyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B153170.png)
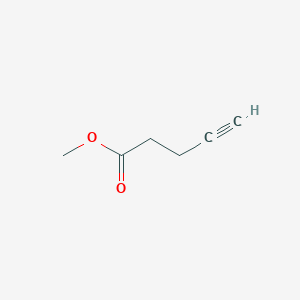
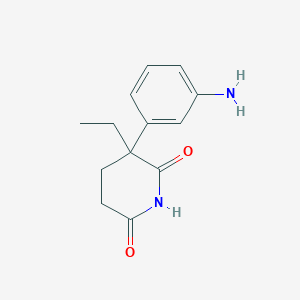
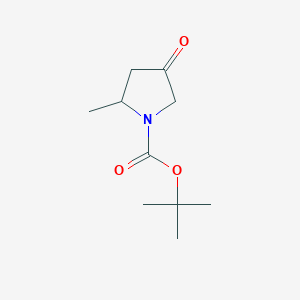
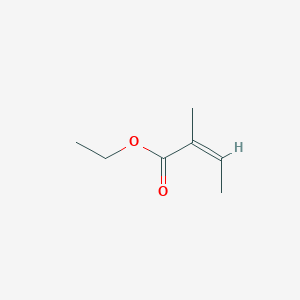
![Tert-butyl 2-oxa-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B153180.png)
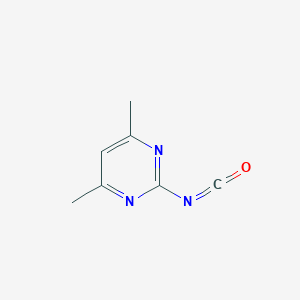
![tert-Butyl 2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B153186.png)
